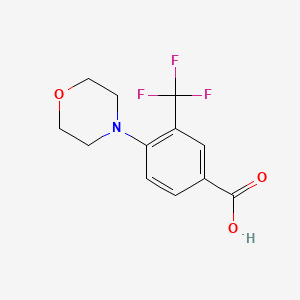![molecular formula C11H11F4NO2 B7974279 Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate](/img/structure/B7974279.png)
Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is a complex organic compound characterized by its trifluoromethyl group and fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting with the appropriate precursors. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzene with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may contribute to the development of drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, potentially leading to specific biological activities.
相似化合物的比较
Methyl 2-amino-3-(4-fluorophenyl)propanoate: Lacks the trifluoromethyl group.
Methyl 2-amino-3-(3-trifluoromethylphenyl)propanoate: Different position of the trifluoromethyl group.
Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate: Different position of the fluorine atom.
Uniqueness: Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of both fluorine and trifluoromethyl groups in its structure, which can significantly affect its chemical and biological properties.
This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications
属性
IUPAC Name |
methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-8(12)7(4-6)11(13,14)15/h2-4,9H,5,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVMVUUZWKQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-2-[(diethylamino)methyl]phenol](/img/structure/B7974252.png)
![2-Chloro-4-[(diethylamino)methyl]phenol](/img/structure/B7974257.png)
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B7974264.png)






